molecular formula C5H6F5NO2 B12964719 2-Amino-4,4,5,5,5-pentafluoropentanoic acid CAS No. 15959-97-4

2-Amino-4,4,5,5,5-pentafluoropentanoic acid

Katalognummer: B12964719
CAS-Nummer: 15959-97-4
Molekulargewicht: 207.10 g/mol
InChI-Schlüssel: WDXQGHPDMGJLFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,4,5,5,5-pentafluoropentanoic acid can be achieved through various methods. One common approach involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the production of enantiomerically pure compounds, which are essential for pharmaceutical applications . The reaction typically involves the use of chiral auxiliaries and specific reagents to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques. These methods are designed to be operationally convenient and cost-effective, ensuring the availability of the compound for research and commercial purposes . The use of recyclable chiral auxiliaries and efficient reaction conditions are key factors in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4,4,5,5,5-pentafluoropentanoic acid undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the fluorinated structure .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may lead to the formation of various derivatives with modified functional groups, while oxidation and reduction reactions can result in changes to the amino acid backbone .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

15959-97-4

Molekularformel

C5H6F5NO2

Molekulargewicht

207.10 g/mol

IUPAC-Name

2-amino-4,4,5,5,5-pentafluoropentanoic acid

InChI

InChI=1S/C5H6F5NO2/c6-4(7,5(8,9)10)1-2(11)3(12)13/h2H,1,11H2,(H,12,13)

InChI-Schlüssel

WDXQGHPDMGJLFY-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(=O)O)N)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.